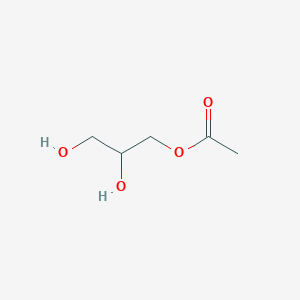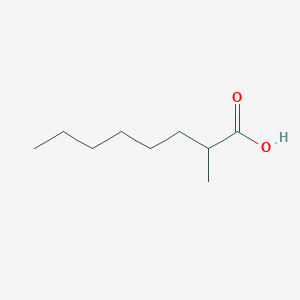![molecular formula C10H11BrO2 B036585 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1233025-36-9](/img/structure/B36585.png)
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that belongs to the class of organic compounds known as dioxanes. This compound is a potential drug candidate due to its unique chemical structure and its potential for various therapeutic applications.
Mechanism Of Action
The mechanism of action of 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth.
Biochemical And Physiological Effects
Studies have shown that 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine has both biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory markers in the body, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been found to reduce pain and inflammation in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine in lab experiments is its potential for various therapeutic applications. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic applications. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research can be conducted to optimize its synthesis method and to explore its potential as a drug delivery system.
Synthesis Methods
The synthesis of 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine involves a multistep process. The first step involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with sodium hydride in the presence of dimethyl sulfoxide (DMSO). The resulting compound is then reacted with bromomethyl methyl ether in the presence of potassium carbonate to yield 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine.
Scientific Research Applications
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
properties
CAS RN |
1233025-36-9 |
|---|---|
Product Name |
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine |
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 g/mol |
IUPAC Name |
3-(bromomethyl)-6-methyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-9-10(4-7)13-8(5-11)6-12-9/h2-4,8H,5-6H2,1H3 |
InChI Key |
WTZZXLOVELQPOE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OCC(O2)CBr |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(O2)CBr |
synonyms |
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



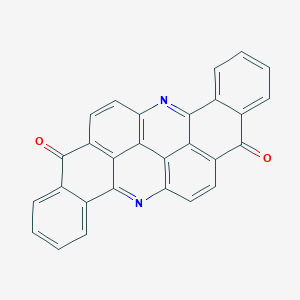
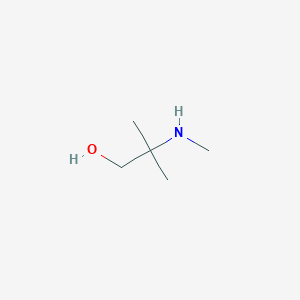

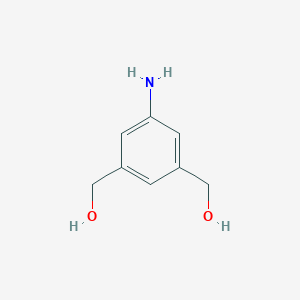
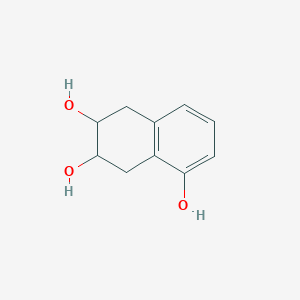
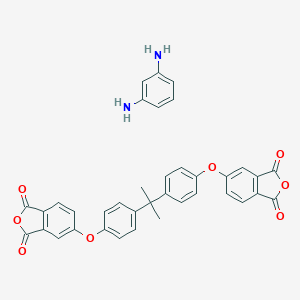


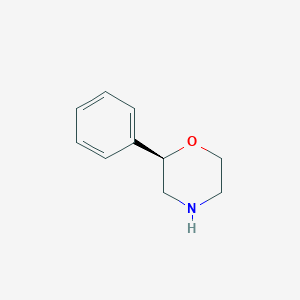
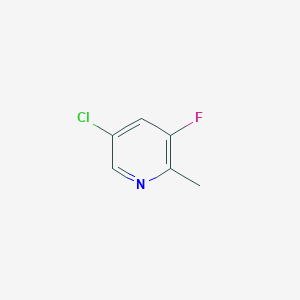
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B36621.png)
